

Spectroscopic Profile of Ethyldichlorophosphine: A Technical Guide

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Compound of Interest

Compound Name: *Ethyldichlorophosphine*

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This technical guide provides a comprehensive overview of the spectroscopic properties of **ethyldichlorophosphine** ($C_2H_5PCl_2$), a reactive organophosphorus compound with applications in chemical synthesis. Due to the limited availability of publicly accessible experimental spectra, this document combines available experimental data with predicted spectroscopic values to offer a thorough characterization resource.

Introduction

Ethyldichlorophosphine, also known as dichloro(ethyl)phosphane, is a colorless liquid with a pungent odor.^[1] Its high reactivity, particularly its sensitivity to moisture and air, makes it a valuable precursor in the synthesis of various organophosphorus compounds, including ligands for catalysis and intermediates for drug discovery.^{[2][3][4]} A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **ethyldichlorophosphine**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	~2.5 - 3.0	Doublet of Quartets (dq)	$^3\text{J}_{\text{HP}} \approx 15 \text{ Hz}$, $^3\text{J}_{\text{HH}} \approx 7 \text{ Hz}$	-CH ₂ -
~1.2 - 1.5	Doublet of Triplets (dt)	$^3\text{J}_{\text{HP}} \approx 20 \text{ Hz}$, $^3\text{J}_{\text{HH}} \approx 7 \text{ Hz}$	-CH ₃	
^{13}C	~40 - 45	Doublet	$^1\text{J}_{\text{CP}} \approx 40-50 \text{ Hz}$	-CH ₂ -
~15 - 20	Doublet	$^2\text{J}_{\text{CP}} \approx 15-25 \text{ Hz}$	-CH ₃	
^{31}P	~190 - 200	Singlet (proton decoupled)	-	PCl ₂

Note: Predicted values are based on typical chemical shifts and coupling constants for similar organophosphorus compounds.[\[5\]](#)[\[6\]](#)

Table 2: Infrared (IR) Spectroscopic Data (Experimental)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Medium-Strong	C-H stretching (ethyl group)
1460 - 1440	Medium	C-H bending (CH ₂)
1380 - 1370	Medium	C-H bending (CH ₃)
~1050	Strong	P-C stretching
800 - 850	Strong	P-Cl stretching (asymmetric)
450 - 550	Strong	P-Cl stretching (symmetric)

Source: FTIR Spectrum available on PubChem, sourced from Sigma-Aldrich.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z	Proposed Fragment Ion	Comments
130/132/134	$[\text{C}_2\text{H}_5\text{PCl}_2]^+$	Molecular ion peak (showing isotopic pattern for two chlorine atoms)
101/103	$[\text{CH}_2\text{PCl}_2]^+$	Loss of CH_3
95/97	$[\text{C}_2\text{H}_5\text{PCl}]^+$	Loss of Cl
66/68	$[\text{PCl}_2]^+$	Loss of C_2H_5
63	$[\text{C}_2\text{H}_5\text{P}]^+$	Loss of 2Cl
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Note: The presence and relative abundance of fragments will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the reactivity of **ethyldichlorophosphine**, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using dry, degassed NMR solvents. A typical sample concentration is 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl_3) or benzene-d₆.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ^1H) equipped with a multinuclear probe is required.

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
- Relaxation Delay: 2-10 seconds.

³¹P NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: A wide spectral window should be used initially (e.g., -50 to 250 ppm) and then narrowed based on the observed signal.
- Reference: 85% H₃PO₄ (external standard, δ = 0 ppm).
- Number of Scans: 64-256.
- Relaxation Delay: 1-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: As a neat liquid, **ethyldichlorophosphine** can be analyzed using a liquid transmission cell with windows transparent to IR radiation (e.g., KBr or NaCl plates). The sample must be loaded into the cell under an inert atmosphere to prevent hydrolysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty cell should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Due to its volatility, **ethyldichlorophosphine** is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or by direct injection into the ion source.

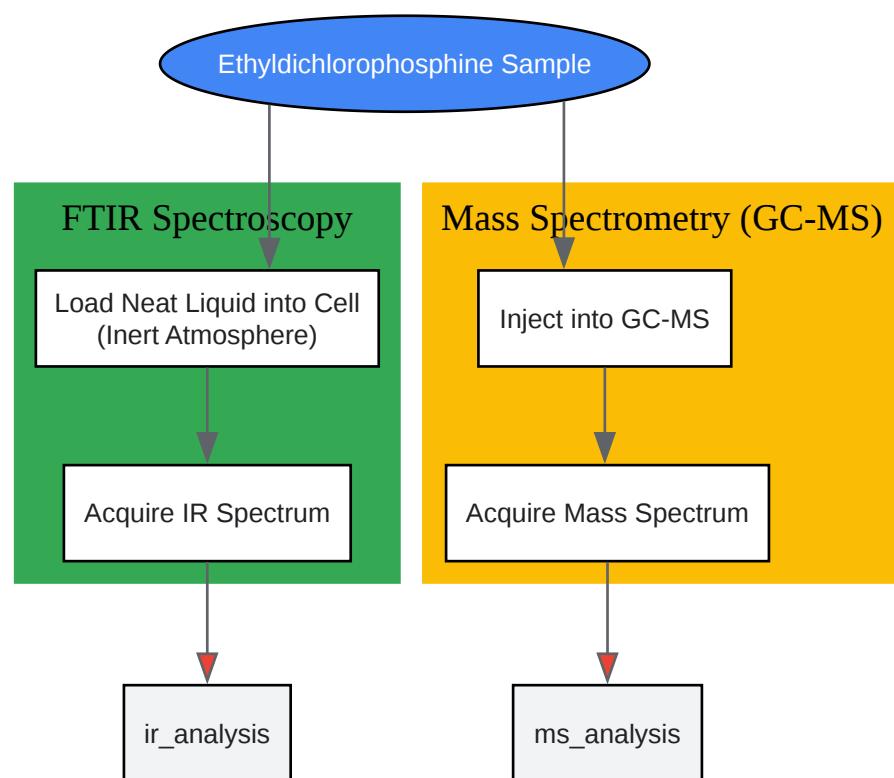
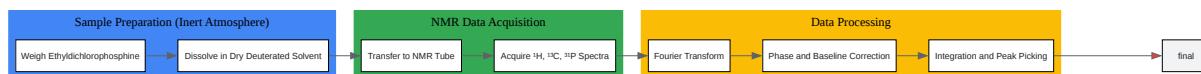
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ion source (e.g., Electron Ionization - EI).

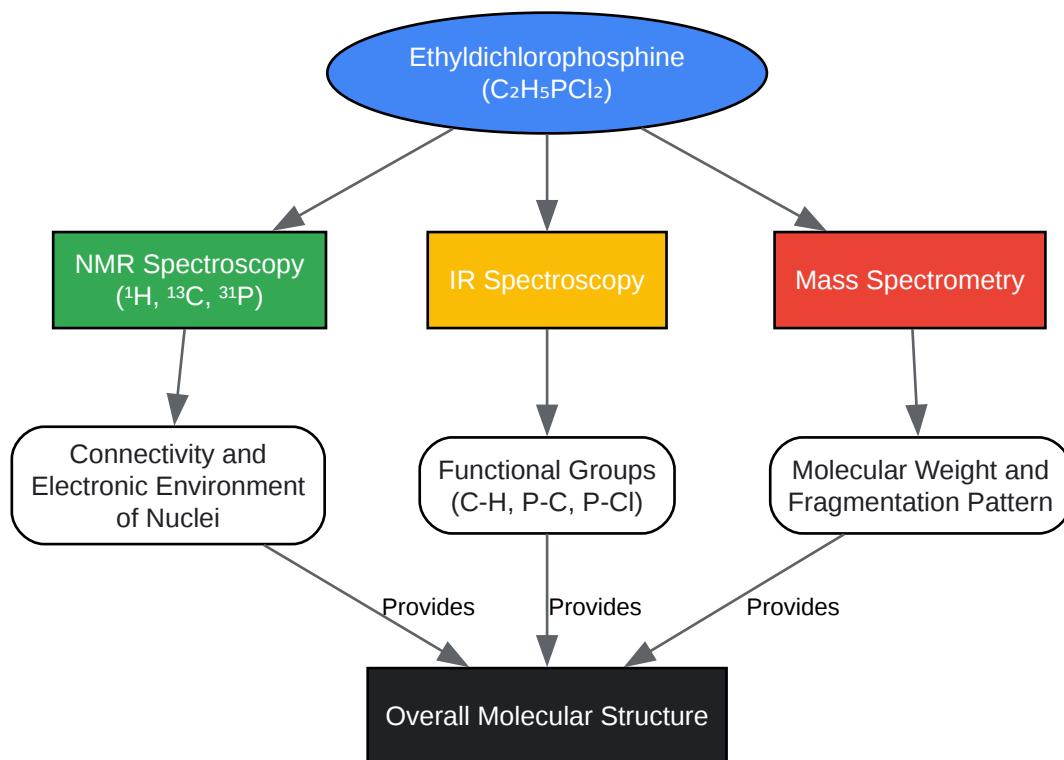
Data Acquisition (EI-MS):

- Ionization Energy: Standard 70 eV.
- Mass Range: m/z 10-200.
- Source Temperature: Maintained at a temperature sufficient to prevent condensation without causing thermal decomposition (e.g., 150-200 °C).

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of **ethyldichlorophosphine**.



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